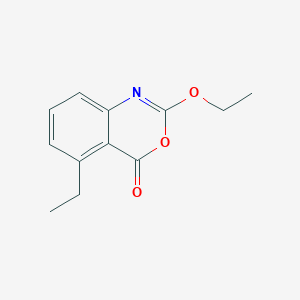

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-ethoxy-5-ethyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C12H13NO3/c1-3-8-6-5-7-9-10(8)11(14)16-12(13-9)15-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

GQODVGKEVQQEND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)N=C(OC2=O)OCC |

Origin of Product |

United States |

Nomenclature and Structural Classification of 3,1 Benzoxazin 4 Ones

IUPAC Naming Conventions for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For "this compound," the name is derived from its core structure and substituents. The base of the name, "3,1-benzoxazin-4-one," indicates a bicyclic system where a benzene (B151609) ring is fused to a 1,3-oxazine ring containing a ketone group at the 4-position. The numbers 3 and 1 denote the positions of the nitrogen and oxygen atoms in the oxazine (B8389632) ring, respectively.

The prefixes "2-ethoxy" and "5-ethyl" specify the substituents attached to this core structure. "2-ethoxy" indicates an ethoxy group (-OCH2CH3) is attached to the carbon at the second position of the benzoxazinone (B8607429) ring. "5-ethyl" signifies an ethyl group (-CH2CH3) is attached to the fifth position of the benzene ring. nih.gov

| Component | Description |

| 3,1-benzoxazin-4-one | The core heterocyclic structure composed of a fused benzene and 1,3-oxazine ring, with a carbonyl group at position 4. |

| 2-ethoxy | An ethoxy group (CH3CH2O-) attached to the 2nd position of the oxazine ring. |

| 5-ethyl | An ethyl group (CH3CH2-) attached to the 5th position of the benzene ring. |

Synonyms for this compound include 2-Ethoxy-5-ethyl-benzo[d] nih.govnih.govoxazin-4-one and 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one. nih.gov

Isomeric Considerations within Benzoxazinone Frameworks

Benzoxazinones can exist as various structural isomers depending on the arrangement of the heteroatoms (nitrogen and oxygen) and the carbonyl group in the heterocyclic ring. nih.gov The primary isomeric forms include 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones. nih.govresearchgate.net

These isomers have the same molecular formula but differ in the connectivity of their atoms, leading to distinct chemical and physical properties. The position of the nitrogen and oxygen atoms relative to the carbonyl group and the fused benzene ring defines the specific isomer.

| Isomer Type | Description |

| 1,3-Benzoxazin-4-ones | The nitrogen atom is at position 3 and the oxygen atom is at position 1 of the oxazine ring, with a carbonyl group at position 4. The featured compound, this compound, belongs to this class. |

| 1,4-Benzoxazin-3-ones | The nitrogen atom is at position 4 and the oxygen atom is at position 1 of the oxazine ring, with a carbonyl group at position 3. |

| 1,4-Benzoxazin-2-ones | The nitrogen atom is at position 4 and the oxygen atom is at position 1 of the oxazine ring, with a carbonyl group at position 2. |

Stereochemical Aspects and Chiral Recognition in 3,1-Benzoxazin-4-one Derivatives

The potential for stereoisomerism in 3,1-benzoxazin-4-one derivatives arises from the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups. While the parent 3,1-benzoxazin-4-one structure is achiral, the introduction of certain substituents can create stereocenters.

For instance, if the substituent at the 2-position of the oxazinone ring is chiral, the molecule will exhibit stereoisomerism. This can lead to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific three-dimensional arrangement of atoms, or stereochemistry, can significantly influence the biological activity of these compounds.

The synthesis of specific stereoisomers often requires stereoselective or asymmetric synthesis methods. Chiral recognition is a key principle in these processes, where a chiral catalyst or reagent interacts differently with the starting materials to favor the formation of one stereoisomer over another. For example, the use of catalysts like L-proline in reactions involving benzoxazinones can lead to products with high enantioselectivity. researchgate.net The presence of optical isomers and racemic mixtures is a recognized aspect of the chemistry of 4H-3,1-benzoxazin-4-ones. google.com

Synthetic Methodologies for 2 Ethoxy 5 Ethyl 3,1 Benzoxazin 4 One and Analogous Structures

Classical Cyclization and Condensation Approaches to 3,1-Benzoxazin-4-ones

Traditional methods for constructing the 3,1-benzoxazin-4-one scaffold have long relied on the principles of cyclization and condensation reactions, primarily utilizing anthranilic acid and its derivatives as key starting materials.

Reactions Involving Anthranilic Acid Derivatives and Acylating Agents

One of the most fundamental and widely used methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization. rsc.org The choice of acylating agent is crucial as it typically determines the substituent at the 2-position of the resulting benzoxazinone (B8607429) ring.

A direct synthesis for 2-ethoxy-4H-3,1-benzoxazin-4-one employs the reaction of anthranilic acid with ethyl chloroformate in the presence of a base like pyridine (B92270). prepchem.com In this reaction, the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent intramolecular cyclization, involving the carboxylic acid group and the newly formed amide, leads to the formation of the heterocyclic ring. uomosul.edu.iq The reaction between anthranilic acid (1 mole) and benzoyl chloride (2 moles) in a pyridine solution, for instance, yields 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. rsc.org The mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic group to form a mixed anhydride (B1165640), which then cyclizes to the benzoxazinone. uomosul.edu.iq

Table 1: Examples of Acylating Agents and Resulting 2-Substituted Benzoxazinones

| Starting Material | Acylating Agent | 2-Substituent of Product | Reference |

|---|---|---|---|

| Anthranilic Acid | Ethyl Chloroformate | Ethoxy | prepchem.com |

| Anthranilic Acid | Benzoyl Chloride | Phenyl | rsc.org |

| Anthranilic Acid | Acetic Anhydride | Methyl | uomosul.edu.iq |

| Anthranilic Acid | Isonicotinyl Chloride | Pyridin-4-yl | researchgate.net |

Ring Closure Strategies via Amide Formation and Dehydration

An alternative classical approach involves the initial formation of an N-acylanthranilic acid intermediate, which is then subjected to a separate cyclodehydration step to form the benzoxazinone ring. iau.ir This two-step process allows for the isolation and purification of the amide intermediate before the final ring closure.

Various dehydrating agents have been successfully employed for this cyclization. Acetic anhydride is a common choice, effectively promoting the intramolecular condensation by removing water. uomosul.edu.iqiau.ir Other reagents, such as thionyl chloride, phosphorus oxychloride, and dicyclohexylcarbodiimide (B1669883) (DCC), have also been utilized. researchgate.net More recently, cyanuric chloride, often in combination with dimethylformamide (DMF), has emerged as a mild and highly effective cyclizing agent for converting N-acylanthranilic acids into 2-substituted 4H-3,1-benzoxazin-4-ones in high yields at room temperature. researchgate.netnih.govscispace.comnih.gov The reaction proceeds via the formation of an iminium cation from the cyanuric chloride/DMF mixture, which activates the carboxylic acid group for intramolecular nucleophilic attack by the amide oxygen. nih.govnih.gov This method is noted for its mild conditions and simple workup procedures. nih.gov Solvent-free approaches, where N-acyl anthranilic acid derivatives are mixed with dehydrating agents like silica (B1680970) gel or bentonite (B74815) and heated to their melting point, also provide an efficient and environmentally friendly route to benzoxazinones. iau.ir

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions that provide novel and efficient pathways to the benzoxazinone core, often with high functional group tolerance and atom economy.

Palladium-Catalyzed Carbonylative Cyclization Protocols

Palladium catalysis has enabled the synthesis of 3,1-benzoxazin-4-ones through carbonylative cyclization reactions. These methods typically start with readily available ortho-haloanilines or their N-acylated derivatives. umich.edu The general strategy involves the palladium-catalyzed insertion of carbon monoxide (CO) followed by an intramolecular cyclization.

In one approach, N-(o-bromoaryl)amides undergo palladium-catalyzed carbonylation to yield the corresponding benzoxazinones. nih.gov A significant advancement in this area is the use of CO surrogates, which avoids the handling of toxic and pressurized carbon monoxide gas. nih.govresearchgate.net Paraformaldehyde has been successfully used as a stable, inexpensive, and easy-to-handle source of CO in these reactions. researchgate.netnih.gov Another effective solid CO surrogate is benzene-1,3,5-triyl triformate (TFBen). researchgate.netnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate, and subsequent reductive elimination to close the ring and regenerate the catalyst. acs.org This methodology has proven to be robust, tolerating a wide range of functional groups. umich.edunih.gov

Table 2: Palladium-Catalyzed Carbonylative Cyclization Approaches

| Substrate | Carbonyl Source | Catalyst System (Example) | Reference |

|---|---|---|---|

| N-(o-bromoaryl)amides | Paraformaldehyde | Pd(OAc)₂ / XantPhos | nih.gov |

| N-(o-bromoaryl)amides | Benzene-1,3,5-triyl triformate (TFBen) | Pd(OAc)₂ / cataCXium A | nih.gov |

| o-Iodoanilines / Acid Chlorides | Carbon Monoxide (gas) | Palladium Catalyst | acs.org |

| Anthranilic Acid / Aryl Bromides | Carbon Monoxide (gas) | PdCl₂(PhCN)₂ / P(t-Bu)₃·HBF₄ | umich.edu |

Copper-Catalyzed Borylation-Oxidation-Cyclization Sequences

Copper catalysis has provided unique pathways for constructing heterocyclic systems. A one-pot, three-step method for synthesizing benzoxazinone scaffolds utilizes a copper-catalyzed borylation reaction as the key initial step. mdpi.com This sequence involves an initial copper-catalyzed borylation, followed by an in-situ oxidation of the resulting carbon-boron bond to generate a reactive alcohol intermediate, which then undergoes cyclization to form the final benzoxazinone product. mdpi.com This strategy showcases the versatility of organoboron intermediates in complex molecule synthesis. While specific examples for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one are not detailed, the methodology is presented as applicable to a broad range of benzoxazinone scaffolds. mdpi.com Another facile copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org

Multi-Component Reactions and One-Pot Syntheses of Benzoxazinone Derivatives

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component and one-pot reactions have been developed for the synthesis of benzoxazinone derivatives. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and purification efforts.

A notable one-pot method involves the use of an iminium cation generated from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. nih.gov This allows for the room temperature synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives directly from N-acylanthranilic acids in high yields through a cyclodehydration reaction. nih.govnih.gov Another approach is a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids, which proceeds under mild conditions via an amidation process to furnish 2-substituted-4H-benzo[d] prepchem.comresearchgate.netoxazin-4-ones. mdpi.com Furthermore, ultrasound-irradiated synthesis has been developed for the one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride to access N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones under transition-metal-free conditions. mdpi.com These streamlined procedures offer significant advantages over traditional multi-step syntheses in terms of time, energy, and resource consumption. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound and Analogous Structures

The growing emphasis on environmentally conscious chemical practices has spurred the development of green and sustainable methodologies for the synthesis of heterocyclic compounds, including this compound and its analogs. These approaches prioritize the use of less hazardous chemicals, reduction of waste, and energy efficiency. Key strategies in this domain include the utilization of alternative energy sources like microwave and ultrasound irradiation (sonochemistry), as well as the employment of safer reagents and solvent-free or environmentally benign solvent systems.

One notable sustainable approach for the synthesis of 2-alkoxy-3,1-benzoxazin-4-ones involves the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.govnih.gov This method can be conducted under thermal or microwave-assisted conditions, the latter often leading to significantly reduced reaction times and increased energy efficiency, which are core tenets of green chemistry. nih.govnih.gov For instance, the reaction of a substituted anthranilic acid, such as 2-amino-4-ethylbenzoic acid, with triethyl orthoformate in the presence of an acid catalyst can yield the corresponding 2-ethoxy-3,1-benzoxazin-4-one. The efficiency of this reaction can be influenced by the nature of the substituents on the anthranilic acid ring, with electron-donating groups generally favoring the formation of the desired benzoxazinone. nih.govresearchgate.net

Another promising green synthetic route for 2-ethoxy-3,1-benzoxazine-4-ones employs guanidinium (B1211019) chloride as a dehydrocyclization agent. This method is highlighted by its mild reaction conditions, high yields, and the use of a safer, more convenient reagent. researchgate.net This approach avoids the need for harsh catalysts or reaction conditions, thereby minimizing the environmental impact of the synthesis.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov This technique has been successfully applied to the synthesis of various benzoxazinone derivatives. For example, a one-pot condensation of anthranilic acids and aryl aldehydes under ultrasound irradiation in the presence of acetic anhydride has been shown to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov Optimization studies revealed that sonochemical conditions were superior to thermal conditions, which resulted in lower yields. nih.gov

While a specific sonochemical protocol for the synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of sonochemistry to analogous structures strongly suggests its potential applicability. The benefits of sonochemistry, including shorter reaction times, higher yields, and milder conditions, align well with the principles of green chemistry, making it an attractive area for future research in the sustainable synthesis of this specific compound.

Mechanochemical methods, such as solvent-assisted grinding, also represent a green and efficient alternative for the synthesis of benzoxazinones. organic-chemistry.org This technique minimizes the use of solvents, a significant contributor to chemical waste, and often proceeds rapidly at room temperature. For example, the cyclodehydration of N-substituted anthranilic acid derivatives to form 2-substituted 4H-3,1-benzoxazin-4-ones has been achieved in high yields within minutes using this method. organic-chemistry.org Grinding was found to be more effective than conventional stirring or even sonication in accelerating the reaction rate. organic-chemistry.org

The following table summarizes the key aspects of these green and sustainable synthetic approaches for benzoxazinone structures.

| Synthetic Approach | Key Green Chemistry Principles | Starting Materials (General) | Reaction Conditions | Advantages |

| Microwave-Assisted Synthesis | Energy efficiency, Reduced reaction times | Anthranilic acids, Orthoesters | Microwave irradiation, Acid catalyst | Rapid synthesis, High yields |

| Guanidinium Chloride Dehydrocyclization | Use of safer reagents, Mild conditions | N-acylanthranilic acids | Mild thermal conditions | High yields, Easy work-up, Avoids harsh reagents |

| Sonochemistry (Ultrasound-Assisted) | Energy efficiency, Enhanced reaction rates | Anthranilic acids, Aldehydes | Ultrasound irradiation | Shorter reaction times, High yields, Milder conditions |

| Mechanochemistry (Solvent-Assisted Grinding) | Reduced solvent use, Energy efficiency | N-substituted anthranilic acids | Grinding at room temperature | Rapid reactions, High yields, Minimal solvent waste |

These methodologies demonstrate a clear trend towards more sustainable practices in the synthesis of this compound and related compounds, offering viable alternatives to traditional synthetic routes that often rely on hazardous reagents and generate significant waste.

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 5 Ethyl 3,1 Benzoxazin 4 One

Nucleophilic Acyl Substitution Reactions at the C-4 Carbonyl

The C-4 carbonyl group in the benzoxazinone (B8607429) ring is an electrophilic center susceptible to nucleophilic attack. This reactivity is analogous to that of a carboxylic acid derivative. The general mechanism for nucleophilic acyl substitution begins with the addition of a nucleophile to the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Unlike in simple ketones or aldehydes, this intermediate can then expel a leaving group to reform a carbonyl compound, leading to a net substitution. libretexts.org In the case of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, an attack at the C-4 position typically leads to the cleavage of the acyl-oxygen bond (C4-O3), resulting in the opening of the heterocyclic ring. This ring-opening is a common initial step in many of its transformations.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the ethyl group at C-5 and the fused heterocyclic moiety.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent and an ortho, para-director.

Considering these factors, electrophiles are most likely to attack the positions activated by the ethyl group, namely the C-6 (ortho) and C-8 (para) positions. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the C-6 position. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisioned on this aromatic core.

Ring-Opening and Subsequent Ring-Closure Mechanisms

A hallmark of the chemical reactivity of 3,1-benzoxazin-4-one derivatives is their tendency to undergo ring-opening reactions when treated with nucleophiles, followed by a subsequent ring-closure to form different heterocyclic systems. uomosul.edu.iq

The process is typically initiated by the nucleophilic attack at the C-4 carbonyl, as described in section 4.1, leading to the cleavage of the oxazinone ring. This forms an open-chain intermediate, which is a derivative of N-acyl anthranilic acid. This intermediate is often unstable and can readily undergo an intramolecular cyclization. For instance, when amines are used as nucleophiles, the intermediate can cyclize via dehydration to form highly stable quinazolinone derivatives. This transformation pathway makes benzoxazinones valuable precursors for the synthesis of quinazolinones and related heterocyclic compounds. uomosul.edu.iq

Functional Group Interconversions of the Ethoxy and Ethyl Moieties

The ethoxy and ethyl side chains on the this compound molecule can be chemically modified through various functional group interconversion (FGI) reactions. solubilityofthings.comic.ac.uk

Ethoxy Group (-OCH₂CH₃): The C-2 ethoxy group is part of an aminal-ester-like functionality. This group can be transformed through reactions such as:

Hydrolysis: Acid-catalyzed hydrolysis can cleave the ether linkage to potentially yield a hydroxyl group or lead to ring opening.

Substitution: Other nucleophiles could potentially displace the ethoxy group, although this often competes with attack at the C-4 carbonyl.

Ethyl Group (-CH₂CH₃): The C-5 ethyl group is attached to the aromatic ring. Its benzylic position (the -CH₂- group) is the primary site of reactivity.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group at the benzylic position. imperial.ac.uk Depending on the reaction conditions, this can lead to the formation of a ketone (1-(2-ethoxy-4-oxo-4H-3,1-benzoxazin-5-yl)ethan-1-one) or complete oxidation to a carboxylic acid group.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position.

N-Directed Ortho-Functionalizations and Related Regioselective Transformations

The 1,3-benzoxazin-4-one scaffold has been identified as an excellent directing group for ortho-functionalization via C-H activation. researchgate.netnih.gov In this type of transformation, the nitrogen atom (N-3) acts as a Lewis basic site that can coordinate to a transition metal catalyst (e.g., palladium, rhodium). This coordination brings the catalyst into close proximity to the C-H bond at the ortho position (C-5), facilitating its cleavage and subsequent functionalization. researchgate.net

In the specific case of this compound, the C-5 position is already substituted with an ethyl group. Therefore, this N-directing effect would primarily target the other ortho C-H bond, which is located at the C-7 position of the benzene ring. This allows for highly regioselective introduction of various functional groups at a position that might be difficult to access through classical electrophilic aromatic substitution. nih.gov

Reactions with Various Nucleophiles (Hydrogen, Oxygen, Nitrogen, Sulfur, Carbon)

The reaction of this compound with a wide range of nucleophiles is a central feature of its chemistry, primarily involving attack at the electrophilic C-2 or C-4 positions. uomosul.edu.iq The attack at C-4 is generally favored and leads to ring-opening.

| Nucleophile Type | Reagent Example(s) | Primary Reaction Site | Resulting Product Type (after workup) |

| Hydrogen | LiAlH₄, NaBH₄ | C-4 Carbonyl | Ring-opened amino alcohol derivatives |

| Oxygen | H₂O (Hydrolysis), R-OH (Alcoholysis) | C-4 Carbonyl | N-acyl anthranilic acid or its ester |

| Nitrogen | NH₃, R-NH₂, R₂NH | C-4 Carbonyl | Ring-opened amides, often followed by cyclization to Quinazolinones |

| Sulfur | R-SH (Thiols) | C-4 Carbonyl | Ring-opened N-acyl thioesters |

| Carbon | R-MgBr (Grignard), R-Li (Organolithium) | C-4 Carbonyl | Ring-opened N-acyl ketones |

Derivatization Strategies for 2 Ethoxy 5 Ethyl 3,1 Benzoxazin 4 One and Its Analogs

Modifications at the C-2 Position of the Oxazine (B8389632) Ring

The C-2 position of the 3,1-benzoxazin-4-one ring is a key site for chemical modification due to the reactivity of the ethoxy group as a leaving group. This allows for the introduction of a wide range of substituents through nucleophilic substitution reactions. slideshare.net The reaction of 2-ethoxy-3,1-benzoxazin-4-ones with various nitrogen nucleophiles is a common strategy to generate novel derivatives. slideshare.netmdpi.com

For instance, treatment with primary amines, hydrazines, and amino acids can lead to the formation of the corresponding 2-substituted quinazolin-4-ones. slideshare.netresearchgate.net The reaction proceeds through the initial attack of the nucleophile at the C-2 position, followed by the elimination of ethanol (B145695) and subsequent ring-opening and recyclization to form the more stable quinazolinone ring system. mdpi.com

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. acs.org These methods often involve the use of precursors like o-iodoanilines and acid chlorides in the presence of a palladium catalyst and carbon monoxide. acs.org While this approach builds the benzoxazinone (B8607429) ring with the desired C-2 substituent in one pot, the underlying principle of introducing diversity at this position is central. Such strategies can be adapted to synthesize a variety of 2-alkyl, 2-aryl, and 2-heteroaryl derivatives. nih.gov

The following table summarizes some common nucleophiles used for C-2 modification and the resulting products:

| Nucleophile | Resulting Compound Class | Reference |

| Primary Amines | 2-Alkyl/Aryl-amino-quinazolin-4-ones | slideshare.netresearchgate.net |

| Hydrazine Hydrate | 2-(Hydrazinyl)-quinazolin-4-one | researchgate.net |

| Amino Acids | 2-(Substituted)-quinazolin-4-ones | mdpi.com |

| Ethanolamine | 2-(2-Hydroxyethylamino)quinazolin-4-one | mdpi.comresearchgate.net |

| Glucosamine | 2-(Glucosylamino)quinazolin-4-one | mdpi.com |

Introduction of Substituents on the Aromatic Core

The aromatic core of the benzoxazinone scaffold provides another avenue for derivatization. The introduction of substituents on the benzene (B151609) ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. nih.govresearchgate.net Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups at the H-5, H-6, H-7, and H-8 positions. nih.gov

The types of substituents that can be introduced include:

Halogens (F, Cl, Br): Halogenation can alter the lipophilicity and metabolic stability of the compound. nih.gov

Alkoxy groups (e.g., methoxy): These groups can act as hydrogen bond acceptors and influence the electronic nature of the aromatic ring. nih.gov

Nitro groups (NO2): The nitro group is a strong electron-withdrawing group that can be further reduced to an amino group, providing a handle for further functionalization.

Alkyl and Acyl groups: These can be introduced via Friedel-Crafts reactions to increase steric bulk and modify lipophilicity.

Research on other benzoxazinone systems has shown that halogenations at the C-6 and C-7 positions can lead to compounds with interesting biological profiles. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems from Benzoxazinone Precursors

The benzoxazinone ring can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. acs.org These reactions often involve the reactivity of the C-2 position and the adjacent nitrogen atom. For example, reactions with bifunctional nucleophiles can lead to the formation of tricyclic or tetracyclic ring systems.

One common approach involves the reaction of 2-substituted benzoxazinones with compounds containing adjacent nucleophilic centers. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of benzimidazo[1,2-c]quinazolines. Similarly, reactions with other ortho-disubstituted aromatic compounds can be used to construct a variety of fused systems. researchgate.net

The general strategy involves the initial reaction at the C-2 position, followed by an intramolecular cyclization and dehydration to form the new fused ring. The nature of the fused ring system can be tailored by the choice of the bifunctional nucleophile.

Preparation of Structural Analogs and Isomers (e.g., Sulfur Analogs)

The preparation of structural analogs and isomers of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one is another important derivatization strategy. This includes the synthesis of regioisomers and the replacement of one or more heteroatoms in the ring system.

A significant class of structural analogs are the sulfur-containing derivatives, such as 1,3-benzothiazin-4-ones. organic-chemistry.org These can be synthesized by reacting N-acylanthranilic acids with a thionating agent like Lawesson's reagent, which replaces the ring oxygen with sulfur. Alternatively, they can be prepared from 2-aminothiophenol (B119425) derivatives. mdpi.com The replacement of oxygen with sulfur can have a profound impact on the compound's chemical and biological properties due to differences in electronegativity, bond lengths, and ability to participate in hydrogen bonding. nih.govacs.org

The synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-ones is another route to sulfur analogs. These can be prepared from anthranilic acid and carbon disulfide. The resulting thione functionality at the C-2 position can then be further derivatized.

The following table highlights some key structural analogs and their general synthetic approaches:

| Analog Type | General Synthetic Approach | Reference |

| 1,3-Benzothiazin-4-one | Thionation of the corresponding benzoxazinone or synthesis from 2-aminothiophenol | organic-chemistry.orgmdpi.com |

| 2-Thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one | Reaction of anthranilic acid with carbon disulfide | nih.gov |

| Quinazolin-4-one | Reaction of benzoxazinone with ammonia (B1221849) or primary amines | slideshare.netuomosul.edu.iq |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Ethoxy 5 Ethyl 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and ethoxy groups.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. libretexts.org The specific splitting patterns would arise from spin-spin coupling between adjacent protons.

Ethyl Group Protons: The ethyl group attached to the benzene ring at position 5 will show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is anticipated to be in the range of δ 2.5-2.8 ppm, coupled to the three methyl protons. The methyl triplet would likely appear further upfield, around δ 1.2-1.4 ppm, coupled to the two methylene protons. docbrown.info

Ethoxy Group Protons: The ethoxy group at position 2 will also display a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-OCH₃). Due to the deshielding effect of the adjacent oxygen atom, the methylene quartet is expected to be further downfield compared to the ethyl group, likely in the region of δ 4.4-4.6 ppm. The methyl triplet would be expected around δ 1.4-1.6 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | - |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |

| -OCH₂- (Ethoxy) | 4.4 - 4.6 | Quartet | ~7.0 |

| -OCH₃ (Ethoxy) | 1.4 - 1.6 | Triplet | ~7.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap of signals.

Key predicted chemical shifts include:

Carbonyl Carbon (C=O): The carbonyl carbon of the benzoxazinone (B8607429) ring is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm.

Imine Carbon (C=N): The carbon of the imine group is also expected to be in the downfield region, likely around δ 155-160 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm). The carbons attached to the ethyl group and the heterocyclic ring will have distinct chemical shifts from the other aromatic carbons.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) of the ethoxy group is expected around δ 60-70 ppm, while the methyl carbon (-OCH₃) will be upfield, around δ 14-16 ppm. libretexts.org

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will likely appear around δ 20-30 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 10-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C=N | 155 - 160 |

| Aromatic-C | 110 - 150 |

| -OCH₂- (Ethoxy) | 60 - 70 |

| -CH₂- (Ethyl) | 20 - 30 |

| -OCH₃ (Ethoxy) | 14 - 16 |

| -CH₃ (Ethyl) | 10 - 15 |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would confirm the connectivity within the ethyl and ethoxy groups (i.e., the coupling between the -CH₂- and -CH₃ protons of each group) and also show couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would show characteristic absorption bands that are indicative of its functional groups. vscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O (lactone) | Stretching | 1780 - 1760 |

| C=N (imine) | Stretching | 1680 - 1630 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O-C (ether) | Asymmetric & Symmetric Stretching | 1250 - 1050 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.

For this compound (C₁₂H₁₃NO₃), the exact molecular weight is 219.09 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 219.

The fragmentation of benzoxazinone derivatives can be complex. Based on studies of similar compounds, a common fragmentation pathway involves the initial loss of small molecules or radicals. rsc.orgmdpi.com For this compound, potential fragmentation pathways could include:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion to give a fragment at m/z 174.

Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement.

Cleavage of the ethyl group from the benzene ring, resulting in a fragment at m/z 190.

Decarbonylation (loss of CO) from the molecular ion or subsequent fragment ions.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 219 | [M]⁺˙ (Molecular Ion) |

| 190 | [M - C₂H₅]⁺ |

| 174 | [M - •OCH₂CH₃]⁺ |

| Further fragmentation | Loss of CO, C₂H₄, etc. |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the connectivity of all atoms.

Precise bond lengths and bond angles.

Information about the planarity of the benzoxazinone ring system.

Details of intermolecular interactions in the solid state, such as stacking or hydrogen bonding.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database. However, analysis of related benzoxazinone structures would provide valuable comparative data for bond lengths and angles within the heterocyclic ring. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique in the structural elucidation of novel compounds, providing crucial information about the empirical and molecular formula of a substance. This analytical method determines the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a chemical compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the compound's purity and confirms its elemental constitution.

For this compound, the molecular formula is established as C₁₂H₁₃NO₃. mdpi.com This formula indicates that each molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Based on this composition, the theoretical elemental percentages can be calculated. The process involves determining the total molecular weight of the compound from the atomic weights of its constituent elements and then calculating the mass percentage of each element.

The theoretical elemental composition derived from the molecular formula C₁₂H₁₃NO₃ is presented in the table below. While specific experimental research findings detailing the "found" percentages for this compound are not available in the reviewed literature, the calculated values provide a benchmark for such experimental verification. In practice, researchers would synthesize the compound and then submit a purified sample for CHN analysis. The resulting experimental data, typically presented alongside the theoretical values in research publications, would be expected to be in close agreement (usually within ±0.4%) with the calculated percentages to validate the proposed structure.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 65.74 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.39 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.89 |

| Total | 219.234 | 100.00 |

The data presented in this table is calculated based on the known molecular formula of the compound. mdpi.com

Computational and Theoretical Investigations of 2 Ethoxy 5 Ethyl 3,1 Benzoxazin 4 One Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies on 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one would typically employ functionals like B3LYP with a basis set such as 6-311+G(d,p) to elucidate its electronic structure and predict its reactivity. scispace.comias.ac.in

Key insights from DFT calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy and distribution of these orbitals are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to its electron-accepting ability, highlighting sites for nucleophilic attack. espublisher.com For benzoxazinone (B8607429) derivatives, the HOMO is often localized on the fused benzene (B151609) ring, while the LUMO is distributed across the heterocyclic portion, particularly the C=O and C=N bonds. scispace.com

The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. espublisher.com Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the carbonyl oxygen and the nitrogen atom are expected to be electron-rich sites, while the carbonyl carbon and the C2 carbon are anticipated to be electrophilic centers. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: The values in this table are representative and based on typical DFT calculation results for similar benzoxazinone structures.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. researchgate.net These methods are particularly valuable for obtaining precise molecular geometries and energetic profiles.

For this compound, ab initio calculations can be used to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. researchgate.net These computed geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the theoretical model. researchgate.net The planarity of the benzoxazinone ring system and the orientation of the ethoxy and ethyl substituents would be key outputs of such a study.

Table 2: Predicted Geometrical Parameters for this compound using Ab Initio Methods

| Bond/Angle | Predicted Value (Å or °) |

| C=O Bond Length | 1.21 Å |

| C-O (in ring) Bond Length | 1.38 Å |

| C=N Bond Length | 1.28 Å |

| O-C-N Bond Angle | 120.5° |

| C-N-C Bond Angle | 125.0° |

| Dihedral Angle (Benzene-Oxazinone) | ~1-3° |

Note: These values are illustrative and represent typical outcomes from ab initio calculations on related heterocyclic systems.

Molecular Modeling and Conformational Analysis

The ethoxy and ethyl groups attached to the benzoxazinone core introduce conformational flexibility. Molecular modeling, particularly conformational analysis, is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation using molecular mechanics or quantum chemical methods.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with nucleophiles. uomosul.edu.iqmdpi.com DFT methods are commonly used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. By visualizing the geometry of the transition state, chemists can gain a deeper understanding of the bond-making and bond-breaking processes. For instance, studying the hydrolysis of the benzoxazinone ring would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. nih.gov For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. scispace.comias.ac.in

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific peaks to the corresponding molecular vibrations, such as the characteristic C=O and C=N stretching frequencies. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Visible absorption spectrum. ias.ac.in

Table 3: Predicted vs. Experimental Spectroscopic Data for Benzoxazinone Derivatives

| Spectroscopic Technique | Predicted Wavenumber/Shift | Typical Experimental Wavenumber/Shift | Assignment |

| FT-IR | ~1755 cm⁻¹ | 1750-1760 cm⁻¹ | C=O stretch |

| FT-IR | ~1640 cm⁻¹ | 1630-1650 cm⁻¹ | C=N stretch |

| ¹³C NMR | ~160 ppm | 158-162 ppm | C=O carbon |

| ¹³C NMR | ~148 ppm | 145-150 ppm | C=N carbon |

Note: Predicted values are based on DFT calculations for similar structures and are presented alongside typical experimental ranges for comparison. scispace.com

Molecular Docking Simulations for General Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and molecular biology. While specific targets for this compound are not defined here, general docking studies can be performed against a panel of common enzyme active sites (e.g., kinases, proteases) to explore its potential as a ligand. nih.gov

The simulation involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results are ranked based on this score, and the top-ranking poses provide hypotheses about the binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be identified. For example, docking studies on other benzoxazinone derivatives have shown interactions with amino acid residues like Leucine, often involving hydrogen bonds with the electronegative atoms of the benzoxazinone core and π-alkyl interactions. nih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine under solvent-free conditions is a green chemistry approach, achieving yields of 70–85% for structurally analogous benzoxazinones . Traditional solution-phase methods may involve cyclocondensation of substituted anthranilic acids with ethyl chloroformate, requiring anhydrous solvents (e.g., THF) and catalytic triethylamine at 60–80°C for 6–12 hours. Optimize by monitoring reaction progress via TLC and adjusting stoichiometry of ethoxy/ethyl substituent precursors .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm ethoxy (-OCHCH) and ethyl (-CHCH) group integration and coupling patterns. Aromatic protons in the benzoxazinone core typically appear as multiplets at δ 6.8–8.2 ppm .

- HPLC/GC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with a polar stationary phase to verify purity (≥95%) and detect byproducts like uncyclized intermediates .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the ethoxy and ethyl groups on molecular planarity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days. For light sensitivity, expose to UV-Vis radiation (300–800 nm) and track photolytic byproducts using LC-MS. Prefer amber glassware and inert atmospheres for long-term storage .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs) and identify electrophilic sites (e.g., carbonyl carbons).

- Docking Studies : AutoDock 4.0 or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes), prioritizing substituent modifications for enhanced binding .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect rotational barriers of ethoxy/ethyl groups causing signal splitting.

- Solid-State vs. Solution-State Analysis : Compare XRD (solid-state conformation) with -CP/MAS NMR to identify polymorphic variations .

- Theoretical IR/Raman : Match experimental vibrational spectra with computed spectra (e.g., using ORCA) to resolve ambiguities in functional group assignments .

Q. What strategies optimize regioselectivity in derivatizing the benzoxazinone core for structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.